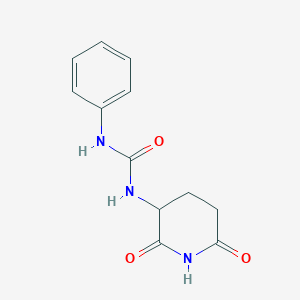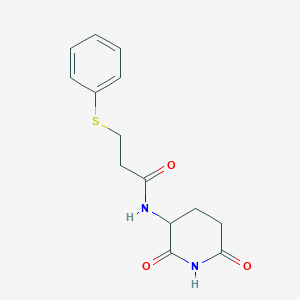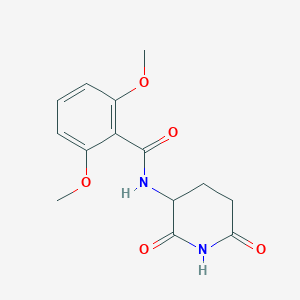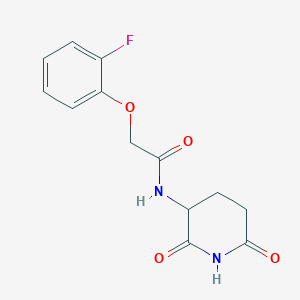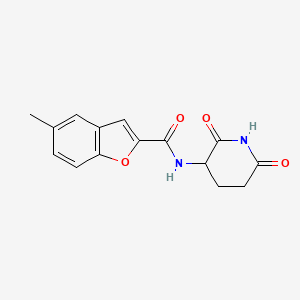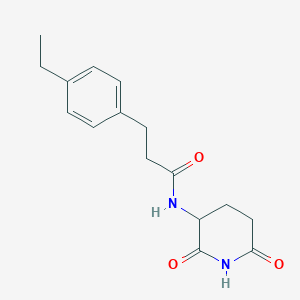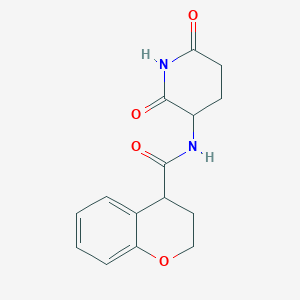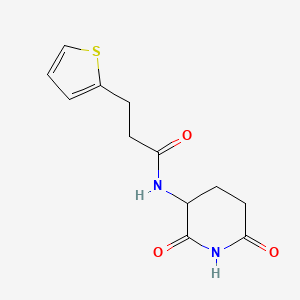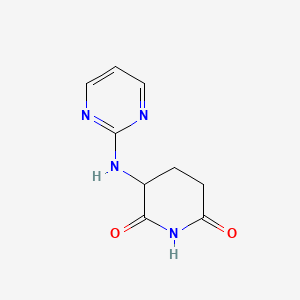
3-(Pyrimidin-2-ylamino)piperidine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Pyrimidin-2-ylamino)piperidine-2,6-dione, also known as PPAD, is a chemical compound with potential therapeutic applications. PPAD is a heterocyclic compound that contains a pyrimidine ring and a piperidine ring. The compound has attracted scientific interest due to its potential as a selective inhibitor of protein tyrosine phosphatases (PTPs), which are involved in the regulation of cellular signaling pathways.
Mecanismo De Acción
The mechanism of action of 3-(Pyrimidin-2-ylamino)piperidine-2,6-dione involves the inhibition of PTPs, which are enzymes that remove phosphate groups from proteins. PTPs play a critical role in the regulation of cellular signaling pathways, and dysregulation of these enzymes has been implicated in a range of diseases. By selectively inhibiting certain PTPs, 3-(Pyrimidin-2-ylamino)piperidine-2,6-dione may be able to modulate cellular signaling and improve disease outcomes.
Biochemical and Physiological Effects:
3-(Pyrimidin-2-ylamino)piperidine-2,6-dione has been shown to have several biochemical and physiological effects, including the inhibition of PTP activity and the modulation of cellular signaling pathways. The compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of autoimmune disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-(Pyrimidin-2-ylamino)piperidine-2,6-dione is its selectivity for certain PTPs, which may allow for more targeted modulation of cellular signaling pathways. However, the compound's selectivity may also limit its effectiveness in certain disease contexts. Additionally, the synthesis of 3-(Pyrimidin-2-ylamino)piperidine-2,6-dione can be challenging, which may limit its availability for research purposes.
Direcciones Futuras
There are several potential future directions for research on 3-(Pyrimidin-2-ylamino)piperidine-2,6-dione. One area of interest is the development of more efficient synthesis methods for the compound, which would increase its availability for research purposes. Additionally, further studies are needed to explore the potential therapeutic applications of 3-(Pyrimidin-2-ylamino)piperidine-2,6-dione in a range of diseases. Finally, research is needed to better understand the mechanism of action of 3-(Pyrimidin-2-ylamino)piperidine-2,6-dione and its effects on cellular signaling pathways.
Métodos De Síntesis
3-(Pyrimidin-2-ylamino)piperidine-2,6-dione can be synthesized using a variety of methods, including the reaction of 2,6-piperidinedione with 2-aminopyrimidine in the presence of a base catalyst. Other methods involve the use of substituted pyrimidines or piperidinediones as starting materials.
Aplicaciones Científicas De Investigación
3-(Pyrimidin-2-ylamino)piperidine-2,6-dione has been studied for its potential therapeutic applications in a range of diseases, including cancer, diabetes, and autoimmune disorders. The compound has been shown to selectively inhibit certain PTPs, which are involved in the regulation of cellular signaling pathways. By inhibiting these enzymes, 3-(Pyrimidin-2-ylamino)piperidine-2,6-dione may have the potential to modulate cellular signaling and improve disease outcomes.
Propiedades
IUPAC Name |
3-(pyrimidin-2-ylamino)piperidine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c14-7-3-2-6(8(15)13-7)12-9-10-4-1-5-11-9/h1,4-6H,2-3H2,(H,10,11,12)(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJAXAJOPZMJBBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1NC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


